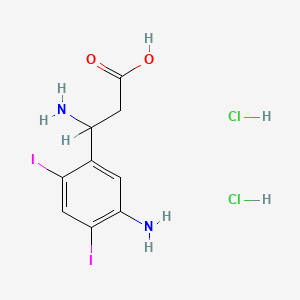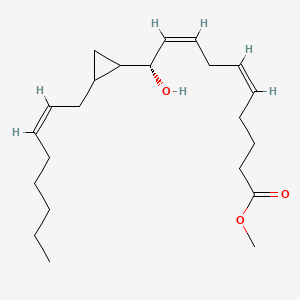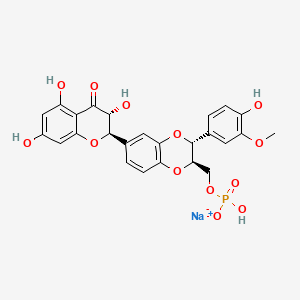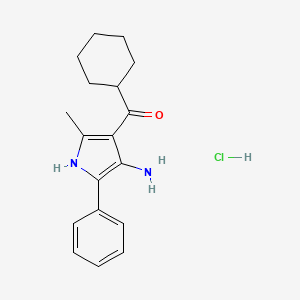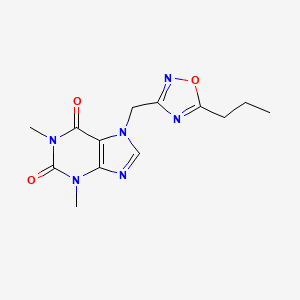
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: is a compound that combines the structural features of theophylline and oxadiazole. Theophylline is a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the oxadiazole moiety introduces unique chemical properties that can enhance the biological activity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Attachment to Theophylline: The oxadiazole ring is then attached to the theophylline core through a nucleophilic substitution reaction. This involves the reaction of the oxadiazole derivative with a halogenated theophylline compound in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the theophylline core.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the theophylline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) are typically used.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amine derivatives.
Substitution: Substitution reactions can result in the formation of various substituted theophylline derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of theophylline derivatives on cellular processes. It can also serve as a probe to investigate the role of oxadiazole-containing compounds in biological systems.
Medicine: The compound has potential therapeutic applications due to its bronchodilator properties. It may be explored as a treatment for respiratory diseases, leveraging the combined effects of theophylline and oxadiazole.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the respiratory tract, thereby improving airflow and reducing symptoms of respiratory diseases. The oxadiazole moiety may also contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
7-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This compound has a similar structure but with a methyl group instead of a propyl group on the oxadiazole ring.
7-((5-Phenyl-1,2,4-oxadiazol-3-yl)methyl)theophylline: This derivative contains a phenyl group, which can significantly alter its chemical and biological properties.
Uniqueness: The presence of the propyl group in 7-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)theophylline can influence its lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl counterparts. This structural variation can lead to differences in pharmacokinetics, bioavailability, and overall therapeutic efficacy.
特性
CAS番号 |
88339-06-4 |
|---|---|
分子式 |
C13H16N6O3 |
分子量 |
304.30 g/mol |
IUPAC名 |
1,3-dimethyl-7-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C13H16N6O3/c1-4-5-9-15-8(16-22-9)6-19-7-14-11-10(19)12(20)18(3)13(21)17(11)2/h7H,4-6H2,1-3H3 |
InChIキー |
VYZDCCMTUGQZKB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


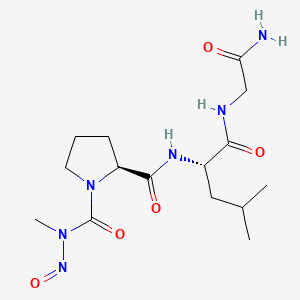

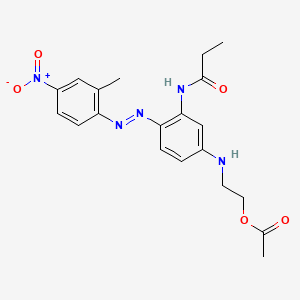


![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)

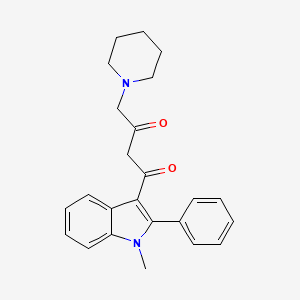

![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(1,3,4-oxadiazol-2-yl)pyridin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate](/img/structure/B12770788.png)
